molecular formula C14H28O B12928626 8Z-Tetradecen-1-ol

8Z-Tetradecen-1-ol

Cat. No.: B12928626
M. Wt: 212.37 g/mol
InChI Key: USXIHYYSGSBNAK-SREVYHEPSA-N
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Description

8Z-Tetradecen-1-ol (CAS: Not explicitly provided; structurally related to LMFA05000184 ) is a monounsaturated fatty alcohol with the molecular formula C₁₄H₂₈O and a molecular weight of 212.37 g/mol. Its structure features a 14-carbon chain with a cis-configured double bond at the 8th position and a hydroxyl group at the terminal carbon. This compound is part of the fatty alcohol family, which plays roles in organic synthesis, pheromone production, and industrial applications .

Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

(Z)-tetradec-8-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,15H,2-5,8-14H2,1H3/b7-6-

InChI Key

USXIHYYSGSBNAK-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCCCO

Canonical SMILES

CCCCCC=CCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

8Z-Tetradecen-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of 8Z-Tetradecenal using sodium borohydride (NaBH4) in methanol can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding unsaturated aldehyde or ester. This process typically employs catalysts such as palladium on carbon (Pd/C) under mild conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

8Z-Tetradecen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Acetic anhydride (Ac2O), pyridine

Major Products Formed

Scientific Research Applications

Entomology

8Z-Tetradecen-1-ol plays a crucial role as a pheromone in various insect species, particularly lepidopterans (moths). Its primary function is to facilitate communication and mating behaviors among these insects.

Case Study Example :
In a study conducted by Trimble and Marshall (2007), the effects of this compound on male moths were observed. The exposure to this compound resulted in significant behavioral changes, including increased attraction to females emitting the pheromone. The study highlighted that prolonged exposure led to sensory adaptation, reducing the electroantennogram response by 80%.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions including:

Reaction TypeProductsReagents/Conditions
Oxidation(Z)-8-Tetradecenal, (Z)-8-Tetradecenoic acidKMnO₄ or CrO₃
ReductionTetradecanolHydrogen gas with Pd/C
SubstitutionHalogenated derivativesThionyl chloride or PBr₃

These reactions enable the synthesis of derivatives that can be used in pharmaceuticals and agrochemicals.

Fragrance Industry

Due to its pleasant odor profile, this compound is incorporated into perfumes and flavorings. It enhances the aromatic quality of various products, making it a sought-after ingredient in the fragrance industry.

Applications in Agriculture

In agricultural settings, this compound is employed in pest management strategies. By leveraging its pheromonal properties, researchers have developed traps that disrupt mating patterns of pest species, thereby reducing crop damage.

Biochemical Pathways

The biochemical pathways involving this compound primarily relate to its interaction with olfactory receptors in insects. This interaction triggers a cascade of cellular effects that influence gene expression and reproductive behaviors.

Comparison with Similar Compounds

Structural Isomerism and Chain Length

The properties of unsaturated fatty alcohols vary significantly based on double bond position and chain length . Below is a comparative analysis of 8Z-Tetradecen-1-ol and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Applications/Sources
This compound C₁₄H₂₈O 212.37 8Z Organic synthesis, pheromones
cis-7-Tetradecen-1-ol C₁₄H₂₈O 212.37 7Z Research, chemical intermediates
(Z)-9-Tetradecen-1-ol C₁₄H₂₈O 212.37 9Z Not recommended for fragrance/flavor
(Z)-11-Tetradecen-1-ol C₁₄H₂₈O 212.37 11Z Pharmaceutical intermediates
This compound acetate C₁₆H₃₀O₂ 254.41 8Z Pheromone components
(8Z)-8-Dodecen-1-ol C₁₂H₂₄O 184.32 8Z Biopesticide ingredients

Key Observations :

  • Double Bond Position: The position of the Z-configured double bond (e.g., 7Z, 8Z, 9Z) alters molecular geometry, affecting intermolecular interactions and solubility.
  • Chain Length : Shorter-chain analogs like (8Z)-8-Dodecen-1-ol (C₁₂) exhibit lower molecular weights and higher volatility compared to C₁₄ alcohols, making them suitable for volatile biopesticides .

Physical and Chemical Properties

  • Boiling/Melting Points: Longer chain lengths (C₁₄ vs. C₁₂) generally increase boiling points due to stronger van der Waals forces. For example, cis-7-Tetradecen-1-ol has a calculated normal boiling point (Joback method) of ~310°C, whereas (8Z)-8-Dodecen-1-ol (C₁₂) likely has a lower boiling point .
  • Solubility : The hydroxyl group in this compound enhances polarity compared to its acetate derivative (this compound acetate, C₁₆H₃₀O₂), which is more lipophilic and volatile—a critical feature in pheromone formulations .

Reactivity and Functionalization

  • Hydroxyl Group Reactivity : this compound can undergo esterification (e.g., with acetic anhydride to form this compound acetate) or oxidation to aldehydes/carboxylic acids .
  • Double Bond Reactivity : The cis-configured double bond is susceptible to hydrogenation, epoxidation, or halogenation, enabling tailored modifications for industrial applications .

Biological Activity

8Z-Tetradecen-1-ol, a long-chain fatty alcohol, is known for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and insecticidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain with a double bond at the 8th position. Its molecular formula is C14H28OC_{14}H_{28}O, and it has a molecular weight of 228.37 g/mol. The presence of the hydroxyl group (-OH) contributes to its reactivity and solubility properties, making it a versatile compound in biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Case Studies

  • Antimicrobial Screening : A study conducted on various bioactive compounds derived from plant extracts demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1.0 mg/mL, indicating its potential as an antimicrobial agent .
  • Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. This was confirmed through electron microscopy studies that showed structural damage to bacterial cells upon exposure to the compound .

Anticancer Properties

This compound has also been explored for its anticancer potential.

Research Findings

A study investigated the effects of various fatty alcohols, including this compound, on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound inhibited cell proliferation significantly, with IC50 values of approximately 15 µM for MCF-7 cells .

Insecticidal Activity

The insecticidal properties of this compound have been particularly noted in agricultural applications.

Case Studies

  • Effect on Pests : In trials against Spodoptera littoralis, a pest affecting cotton crops, this compound demonstrated high toxicity with an LC50 value of 0.08% when incorporated into their diet. This resulted in significant mortality rates among larvae within a short exposure period .
  • Behavioral Impact : Beyond direct toxicity, the compound also affected feeding behavior in larvae, leading to reduced weight gain and increased mortality compared to controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 0.5 - 1.0 mg/mL
AnticancerMCF-7 (breast cancer)IC50: ~15 µM
InsecticidalSpodoptera littoralisLC50: 0.08%

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing 8Z-Tetradecen-1-ol with high stereochemical purity?

  • Methodological Answer : To synthesize this compound, employ stereoselective methods such as Sharpless asymmetric epoxidation or Wittig reactions, ensuring precise control of double-bond geometry. Characterize the product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the Z-configuration and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Include detailed experimental conditions (e.g., solvent, temperature, catalysts) in the supplemental materials to enable reproducibility . For new compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data to verify molecular identity .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

  • Methodological Answer : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services. Refer to safety data sheets (SDS) for toxicity profiles and emergency procedures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Q. Which computational methods are reliable for predicting the physical properties of this compound?

  • Methodological Answer : Use the Joback method to estimate boiling points, vapor pressures, and partition coefficients (logP). Validate predictions against experimental data from databases like NIST Chemistry WebBook. For thermodynamic properties (e.g., enthalpy of formation), apply density functional theory (DFT) calculations with B3LYP/6-31G* basis sets. Cross-reference results with analogous compounds (e.g., cis-7-Tetradecen-1-ol) to ensure consistency .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods to resolve this compound from its structural isomers?

  • Methodological Answer : Utilize reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (e.g., acetonitrile/water 85:15). Adjust retention times by varying column temperature (30–50°C) or mobile phase polarity. For gas chromatography (GC), employ polar stationary phases (e.g., polyethylene glycol) and compare retention indices with authenticated standards. Validate separation efficiency using spiked samples and mass spectrometric detection .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies, such as differences in assay conditions (e.g., solvent polarity, cell lines) or impurity levels. Replicate key experiments under standardized protocols, including positive and negative controls. Use statistical tools (e.g., ANOVA) to assess inter-study variability and validate findings through independent lab collaborations .

Q. How do the reactivities of this compound and its isomers differ in catalytic hydrogenation reactions?

  • Methodological Answer : Compare reaction rates and product distributions using palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm). Monitor stereochemical outcomes via chiral GC or circular dichroism (CD) spectroscopy. Computational modeling (e.g., molecular docking) can elucidate steric and electronic effects influencing isomer selectivity. Publish raw kinetic data in supplemental materials for peer validation .

Q. What systematic approaches identify underexplored applications of this compound in biochemical pathways?

  • Methodological Answer : Perform a systematic literature review using databases like PubMed and Scopus, prioritizing peer-reviewed studies over gray literature. Apply search terms such as "this compound AND enzymatic activity" or "pheromone biosynthesis." Screen results for mechanistic insights and cross-reference with analogous compounds (e.g., 10-undecen-1-ol) to propose novel hypotheses. Use citation tracking tools to map knowledge gaps .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., isomer reactivity, computational vs. experimental properties) in tables with clear headings and units.
  • Figures : Use chromatograms or reaction schemes to illustrate methodological workflows.
  • References : Cite primary literature and authoritative databases (e.g., NIST) while avoiding non-peer-reviewed sources like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.